molecular formula C9H13ClN2O2S B7815358 5-Amino-2-chloro-N-isopropylbenzenesulfonamide

5-Amino-2-chloro-N-isopropylbenzenesulfonamide

Cat. No.: B7815358
M. Wt: 248.73 g/mol
InChI Key: XNUYOUNSCVNPPI-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C9H12ClN2O2S. It is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring.

Properties

IUPAC Name

5-amino-2-chloro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)9-5-7(11)3-4-8(9)10/h3-6,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUYOUNSCVNPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-isopropylbenzenesulfonamide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with isopropylamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-chloro-N-isopropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups are believed to play a crucial role in its biological activity. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-N-isopropylbenzenesulfonamide is unique due to the presence of the propan-2-yl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

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